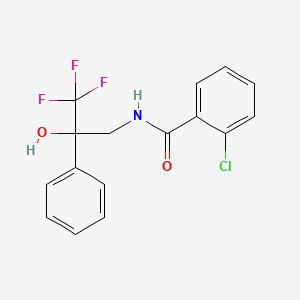

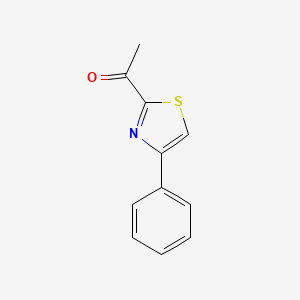

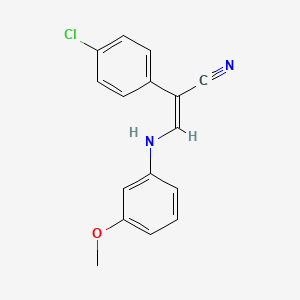

2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid" is a complex organic molecule that appears to be related to various research areas, including the synthesis of azo dyes, antitumor activity, photolysis of amino acids, and the formation of molecular complexes. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of 6-amino-2-phenylbenzothiazole derivatives and 2,4,6-Tribromo-3-hydroxybenzoic acid . These processes typically include condensation reactions, reduction steps, and sometimes diazocoupling reactions, which are used to form azo dyes . The synthesis of the compound may similarly involve such steps, particularly the use of amines in diazocoupling reactions, which could be relevant for the formation of the nitrilo group.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with various functional groups contributing to their properties. For instance, the 1:1 complex of 2-aminobenzoic acid and 3-methyl-4-nitropyridine N-oxide is held together by hydrogen bonding . This suggests that the compound may also exhibit significant intermolecular interactions, potentially affecting its stability and reactivity.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the photolysis of N-2,4-dinitrophenylamino-acids , which results in a mixture of products depending on the pH. The compound may also undergo photolysis or other reactions that are sensitive to environmental conditions. Additionally, the reaction of 2-aminobenzohydrazides with Schiff bases indicates that the amino group in the compound could potentially react with various aldehydes or ketones to form new structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the azo dye formed using 2-aminobenzoic acid has specific absorption characteristics , and the solubility of hydrochloride salts of 6-amino-2-phenylbenzothiazole derivatives is affected by the presence of different substituents . These findings suggest that the physical and chemical properties of "2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid" would be influenced by its functional groups, such as the nitrilo and methyl groups, as well as its overall molecular geometry.

科学的研究の応用

Synthesis and Characterization

- 2-Amino-3-methylbenzoic acid, a related compound, has been synthesized through a series of chemical reactions, including hydrogenation and chlorination, for the preparation of complex molecules like Chloranthraniliprole (Zheng Jian-hong, 2012).

Organobase-catalyzed Reactions

- Organobase-catalyzed reactions using similar compounds have been explored for synthesizing various amino-arylbenzoic acid ester derivatives, demonstrating the versatility of these compounds in organic synthesis (M. Moustafa et al., 2014).

Dye Synthesis

- Compounds like ortho/para-aminobenzoic acids, related to the queried chemical, are used in synthesizing heterocyclic azo dyes, showing potential applications in the dye industry (Yuan‐yuan Wang et al., 2018).

Coordination Chemistry

- The reaction of 2-amino-3-methylbenzoic acid with specific metal cores has been studied, indicating the potential use of related compounds in coordination chemistry and material science (T. Gerber et al., 2003).

Host-Guest Chemistry

- Aromatic carboxylic acids, akin to 2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid, have been examined in host-guest complexation studies, suggesting their use in developing molecular recognition systems (Suzanna D. Kean et al., 1999).

Synthesis of Unnatural Amino Acids

- Aminobenzoic acids are utilized in synthesizing unique zwitterionic amino acids, illustrating the potential in the field of biochemistry and drug design (B. Trofimov et al., 2009).

Chiral Discrimination Studies

- Studies involving substituent effects and chiral discrimination using benzoic and aminobenzoic acids demonstrate their applicability in stereochemistry and chiral resolution processes (Susan E. Brown et al., 1993).

特性

IUPAC Name |

2-[[(Z)-2-cyano-3-oxo-3-phenylprop-1-enyl]amino]-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-12-6-5-9-15(16(12)18(22)23)20-11-14(10-19)17(21)13-7-3-2-4-8-13/h2-9,11,20H,1H3,(H,22,23)/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKJBDPKRHIHP-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC=C(C#N)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/C=C(/C#N)\C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Nitrilo-3-oxo-3-phenylprop-1-enyl)amino)-6-methylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![Methyl 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B3008580.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)